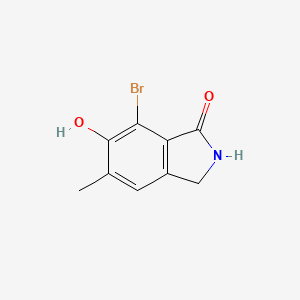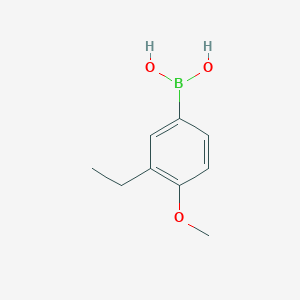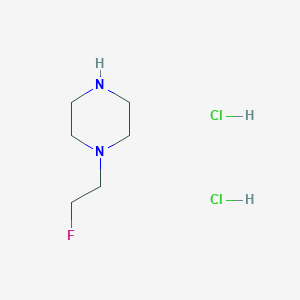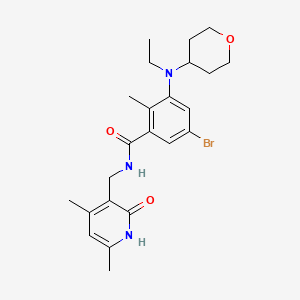![molecular formula C9H9N3O2 B1444663 ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate CAS No. 915142-91-5](/img/structure/B1444663.png)
ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
説明
“Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate” is a chemical compound with the molecular formula C9H9N3O2 . It belongs to the class of pyrrolopyrimidines, which are heterocyclic compounds containing a pyrrolo[2,3-d]pyrimidine moiety .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines has been reported in various studies . For instance, one method involves the methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and subsequent reaction with an appropriate amine at elevated temperatures . Another method involves the reaction of chalcone with guanidine hydrochloride .
Molecular Structure Analysis
The molecular structure of “ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate” is characterized by a pyrrolo[2,3-d]pyrimidine core, which is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions . The ethyl carboxylate group is attached to the 4th position of the pyrrolopyrimidine ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate” include a molecular weight of 191.19 . The compound is a solid with a melting point of 213 - 215°C (Dec) .
科学的研究の応用
1. Multi-Targeted Kinase Inhibitors and Apoptosis Inducers
- Summary of Application: This compound is used in the synthesis of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, which are potential multi-targeted kinase inhibitors and apoptosis inducers .
- Methods of Application: These compounds were synthesized in three steps with high yields .
- Results or Outcomes: Among these novel compounds, promising cytotoxic effects were observed against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM . Notably, one compound emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM .
2. Antitubercular Agents
- Summary of Application: This compound is used in the synthesis of a library of 7H-Pyrrolo[2,3-d]pyrimidine derivatives, which are explored as potential antitubercular agents .
- Methods of Application: The minimum inhibitory concentration (MIC) of the compounds against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis was assayed using the standard broth microdilution method .
- Results or Outcomes: Sixteen compounds displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC90 values of 0.488–62.5 µM . The most potent derivative was non-cytotoxic to the Vero cell line .
3. Synthesis of Kinase Inhibitors
- Summary of Application: This compound is used in the synthesis of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, which are potential multi-targeted kinase inhibitors .
- Methods of Application: These compounds were synthesized in three steps with high yields .
- Results or Outcomes: Among these novel compounds, promising cytotoxic effects were observed against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM . Notably, one compound emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM .
4. Anti-proliferative Activity
- Summary of Application: Compounds derived from “ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate” have been evaluated for their anti-proliferative activity against various cancer cell lines .
- Methods of Application: The anti-proliferative activity of compounds was evaluated in vitro using oxaliplatin as a positive control against MCF7 (a human breast cancer), HL60 (a human lymphocyte) and HT29 (a human colon adenocarcinoma) cell lines .
- Results or Outcomes: The results of this study are not specified in the source .
5. Synthesis of Multi-Targeted Kinase Inhibitors
- Summary of Application: This compound is used in the synthesis of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, which are potential multi-targeted kinase inhibitors .
- Methods of Application: These compounds were synthesized in three steps with high yields .
- Results or Outcomes: Among these novel compounds, promising cytotoxic effects were observed against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM . Notably, one compound emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM .
6. Anti-proliferative Activity
- Summary of Application: Compounds derived from “ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate” have been evaluated for their anti-proliferative activity against various cancer cell lines .
- Methods of Application: The anti-proliferative activity of compounds was evaluated in vitro using oxaliplatin as a positive control against MCF7 (a human breast cancer), HL60 (a human lymphocyte) and HT29 (a human colon adenocarcinoma) cell lines .
- Results or Outcomes: The results of this study are not specified in the source .
Safety And Hazards
特性
IUPAC Name |
ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-3-4-10-8(6)12-5-11-7/h3-5H,2H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWIDMDDPSFGQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CNC2=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735153 | |
| Record name | Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
CAS RN |
915142-91-5 | |
| Record name | Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{4-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B1444583.png)






![Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B1444595.png)

![1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid](/img/structure/B1444599.png)

